REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[C:10]([O:12]C)=O.[NH3:14].O>CO>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[C:10]([NH2:14])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
N1C(=CC=2C1=NC=CC2)C(=O)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
N.O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=2C1=NC=CC2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 805 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |